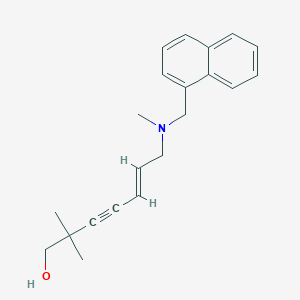

Hydroxy Terbinafine

Description

Properties

IUPAC Name |

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEJUKJZTGFNKY-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Profile & Bioanalytical Characterization of Hydroxy Terbinafine Metabolites

Executive Summary: The Metabolic Fork in the Road

In the development and safety profiling of allylamine antifungals, Hydroxy Terbinafine represents a critical node in the metabolic fate of the parent drug, Terbinafine (TBF). While Terbinafine itself is a potent inhibitor of squalene epoxidase, its metabolic byproducts dictate its safety profile.

This guide distinguishes the Hydroxy Terbinafine class of metabolites (formed via oxidative clearance) from the Reactive Aldehyde (TBF-A) metabolites (formed via N-dealkylation). Understanding this distinction is vital for researchers investigating the mechanism of Terbinafine-induced idiosyncratic hepatotoxicity. While hydroxy metabolites are pharmacologically inactive against fungal pathogens, their formation represents a "safe shunting" pathway that competes with bioactivation.

Key Technical Takeaway:

-

Pharmacology: Hydroxy Terbinafine metabolites possess negligible antifungal activity.

-

Toxicology: They serve as stable detoxification products, unlike the reactive metabolite TBF-A (6,6-dimethyl-2-hepten-4-ynal).

-

Bioanalysis: Quantification requires specific LC-MS/MS transitions (m/z 308 → fragment) to distinguish from isomeric N-oxide or dihydrodiol metabolites.

Chemical Identity and Metabolic Formation[1]

Terbinafine undergoes extensive hepatic metabolism, primarily mediated by CYP450 isozymes.[1] The "Hydroxy Terbinafine" designation refers to a group of regioisomers formed by the insertion of an oxygen atom into the naphthalene ring or the tert-butyl side chain.

Metabolic Pathways and Causality

The liver processes Terbinafine through two divergent pathways with opposing safety implications:

-

The Bioactivation Pathway (Risk): N-dealkylation (mediated by CYP2C9, CYP3A4) removes the side chain to form Desmethyl-Terbinafine , which can further degrade into the hepatotoxic aldehyde TBF-A .

-

The Clearance Pathway (Safety): Direct hydroxylation (mediated by CYP1A2, CYP2C9, and others) creates Hydroxy Terbinafine . This polar handle allows for rapid Phase II conjugation (Glucuronidation) and urinary excretion.

Causality Insight: High activity of the hydroxylation pathway effectively reduces the pool of parent drug available for conversion into the toxic TBF-A aldehyde. Thus, Hydroxy Terbinafine levels can be viewed as a biomarker of safe metabolic clearance.

Visualization of Metabolic Fate

The following diagram illustrates the competitive relationship between bioactivation (Red) and detoxification (Green).

Caption: Competitive metabolic pathways of Terbinafine. Green path represents safe clearance; Red path represents bioactivation.

Pharmacological & Toxicological Profile

Antifungal Efficacy (Lack Thereof)

Unlike the parent compound, Hydroxy Terbinafine metabolites do not exhibit significant inhibition of squalene epoxidase.

| Compound | Target | IC50 / MIC | Activity Status |

| Terbinafine | Squalene Epoxidase | 0.002 - 0.006 µg/mL | Active (Fungicidal) |

| Hydroxy Terbinafine | Squalene Epoxidase | > 100 µg/mL | Inactive |

| Desmethyl Terbinafine | Squalene Epoxidase | High µM range | Negligible |

Scientific Rationale: The lipophilic tert-butylacetylene side chain of Terbinafine is crucial for binding to the fungal enzyme. Hydroxylation introduces polarity that disrupts this hydrophobic interaction, rendering the metabolite inactive.

Role in Hepatotoxicity

While Hydroxy Terbinafine is not the toxicant, its formation kinetics are relevant to safety studies.

-

Mechanism: TBF-A (aldehyde) forms protein adducts in the liver, triggering immune-mediated injury (idiosyncratic).

-

Protective Role: Efficient conversion to Hydroxy Terbinafine (and subsequently Carboxybutyl-Terbinafine) sequesters the drug away from the TBF-A pathway.

-

Clinical Relevance: Patients with genetic polymorphisms reducing hydroxylation efficiency (e.g., CYP2C9 poor metabolizers) may theoretically shunt more parent drug toward the toxic N-dealkylation pathway, although this is complex due to multiple compensating enzymes.

Bioanalytical Methodologies

For researchers characterizing these metabolites, distinguishing the hydroxy isomer (m/z 308) from the N-oxide (m/z 308) and the parent (m/z 292) is critical.

LC-MS/MS Quantification Protocol

This protocol is designed for the simultaneous quantification of Terbinafine and Hydroxy Terbinafine in human plasma.

A. Sample Preparation (Protein Precipitation)

-

Rationale: Liquid-Liquid Extraction (LLE) is cleaner but Protein Precipitation (PPT) is faster and recovers polar hydroxy metabolites better than non-polar solvents used in LLE (like hexane).

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 150 µL of Acetonitrile containing Internal Standard (Naftifine or Terbinafine-d7).

-

Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes.

-

Inject 5 µL of supernatant.

B. Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge Phenyl or C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-3.0 min: Linear ramp to 95% B

-

3.0-4.0 min: Hold 95% B (Elutes Terbinafine)

-

4.1 min: Re-equilibrate.

-

-

Flow Rate: 0.5 mL/min.

C. Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode.

-

Self-Validation Check: Ensure the retention time of Hydroxy Terbinafine is earlier than Terbinafine (due to increased polarity).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Terbinafine | 292.2 | 141.1 | 30 | 25 |

| Hydroxy Terbinafine | 308.2 | 141.1* | 32 | 28 |

| Naftifine (IS) | 288.2 | 117.1 | 30 | 25 |

*Note: The 141.1 fragment (naphthalene methyl group) is conserved in both parent and hydroxy metabolites if hydroxylation occurs on the side chain or distal ring. If hydroxylation is on the naphthalene ring, the fragment mass will shift to 157.1. Verify with authentic standards.

Experimental Workflow: Metabolic Stability Assay

To assess the clearance vs. activation ratio in early drug discovery:

-

Incubation: Incubate 1 µM Terbinafine with Human Liver Microsomes (HLM) (0.5 mg/mL protein) + NADPH (1 mM).

-

Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile.

-

Analysis: Analyze supernatant via LC-MS/MS monitoring m/z 292 (Parent), 308 (Hydroxy), and 278 (Desmethyl).

-

Calculation:

-

Intrinsic Clearance (CLint) =

-

Metabolic Ratio:

-

Interpretation: A higher ratio indicates a safer metabolic profile (favoring clearance over bioactivation).

-

References

-

Humbert, H., et al. (1995). "Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects."[2] Biopharmaceutics & Drug Disposition. Link

-

Vickers, A. E., et al. (1999). "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions." Drug Metabolism and Disposition. Link

-

Iverson, S. L., et al. (2019). "Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation." Drug Metabolism and Disposition. Link

-

FDA Label (Lamisil). "Clinical Pharmacology: Pharmacokinetics." U.S. Food and Drug Administration.[3][4][5] Link

Sources

- 1. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lamisil vs Terbinafine Comparison - Drugs.com [drugs.com]

Hydroxy Terbinafine: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: Understanding the Metabolite Landscape in Drug Development

In the intricate journey of a drug from conception to clinical application, the characterization of its metabolic fate is a cornerstone of ensuring safety and efficacy. The biotransformation of a parent compound into its various metabolites can significantly influence its pharmacokinetic profile, potential for drug-drug interactions, and overall toxicological risk. This guide provides an in-depth technical exploration of Hydroxy Terbinafine, a human metabolite of the widely prescribed antifungal agent, Terbinafine. Our focus will be on the practical application of this knowledge for researchers, scientists, and drug development professionals, moving beyond mere data recitation to explain the causality behind experimental choices and regulatory considerations.

Terbinafine: A Brief Overview of the Parent Compound

Terbinafine is a synthetic allylamine antifungal agent that is highly effective against dermatophytes, making it a first-line treatment for fungal infections of the nails (onychomycosis), skin, and hair.[1][2] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, resulting in fungal cell death.[4]

Following oral administration, Terbinafine is well-absorbed and extensively distributed, particularly to keratin-rich tissues such as the skin, nails, and hair.[4] It undergoes extensive hepatic metabolism before excretion.[2]

The Biotransformation of Terbinafine: Formation of Hydroxy Terbinafine

The metabolism of Terbinafine is a complex process involving multiple pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system.[5] While N-demethylation and oxidation of the naphthyl ring are major routes, another significant pathway is the oxidation of the alkyl side chain, leading to the formation of Hydroxy Terbinafine.[5]

Chemical Identity of Hydroxy Terbinafine

Through meticulous analytical studies, the primary hydroxylated metabolite has been identified as (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol .[6][7] In this structure, the hydroxylation occurs on one of the methyl groups of the tert-butyl moiety.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Terbinafine | C21H25N | 291.43 | 91161-71-6 |

| Hydroxy Terbinafine | C21H25NO | 307.43 | 162227-13-6 |

Enzymology of Hydroxylation

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have elucidated the key players in the formation of Hydroxy Terbinafine. The oxidation of the alkyl side chain is not catalyzed by a single enzyme but rather by a consortium of CYPs, including:[5]

-

CYP1A2

-

CYP2C8

-

CYP2C9

-

CYP2C19

This enzymatic redundancy suggests a low likelihood of significant drug-drug interactions specifically inhibiting the formation of this metabolite.

Caption: Formation of Hydroxy Terbinafine from Terbinafine.

Analytical Methodology for the Quantification of Hydroxy Terbinafine in Human Plasma

Rationale for LC-MS/MS

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. It allows for the accurate measurement of low-concentration analytes in complex biological matrices like plasma by separating the compound of interest from other endogenous and exogenous components and then detecting it based on its unique mass-to-charge ratio.

A Proposed Step-by-Step Protocol

This protocol is a representative workflow and would require rigorous validation in accordance with regulatory guidelines (e.g., FDA, EMA).

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Rationale: SPE is a robust technique for extracting small molecules from plasma, providing cleaner extracts and higher recovery compared to liquid-liquid extraction.

-

Procedure:

-

To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of Hydroxy Terbinafine or a structurally similar compound).

-

Pre-treat the sample by adding a protein precipitation agent (e.g., acetonitrile or methanol) and vortex.

-

Centrifuge to pellet the precipitated proteins.

-

Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

2. Chromatographic Separation (UPLC/HPLC)

-

Rationale: Reversed-phase chromatography is typically effective for separating moderately polar compounds like Hydroxy Terbinafine.

-

Parameters:

-

Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min for UPLC.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

3. Mass Spectrometric Detection (Tandem MS)

-

Rationale: Tandem mass spectrometry provides high selectivity by monitoring a specific precursor-to-product ion transition.

-

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for Hydroxy Terbinafine.

-

MRM Transitions:

-

Hydroxy Terbinafine: The precursor ion would be [M+H]+ at m/z 308.2. Product ions would need to be determined by infusing a standard of the metabolite and performing a product ion scan.

-

Internal Standard: A corresponding transition for the internal standard would be monitored.

-

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized to maximize signal intensity.

-

Caption: Analytical workflow for Hydroxy Terbinafine quantification.

Pharmacokinetics and Clinical Relevance

Plasma Concentrations and Pharmacokinetic Profile

Pharmacokinetic studies of Terbinafine and its main metabolites in humans have indicated that the hydroxylated metabolites are of minor importance in plasma.[9] They are primarily found as glucuronide conjugates, suggesting efficient phase II metabolism and subsequent excretion.[9] While specific Cmax and AUC values for Hydroxy Terbinafine are not extensively reported, the available data suggest that its systemic exposure is significantly lower than that of the parent drug and other major metabolites like the carboxybutyl and N-demethylated forms.[7][9]

Antifungal Activity

A crucial aspect of metabolite characterization is the assessment of its pharmacological activity. In vitro studies have consistently shown that the metabolites of Terbinafine, including by inference Hydroxy Terbinafine, do not possess antifungal activity similar to the parent compound.[10] This lack of activity is attributed to the structural modifications that likely disrupt the molecule's ability to effectively bind to and inhibit the fungal squalene epoxidase enzyme.

Toxicological Profile

The primary toxicological concern associated with Terbinafine is rare, idiosyncratic hepatotoxicity.[11] Research into the mechanism of this liver injury has focused on the formation of a reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which arises from the N-dealkylation pathways.[11][12] There is currently no evidence to suggest that Hydroxy Terbinafine is a reactive metabolite or that it directly contributes to this hepatotoxicity.[13] Its formation through an oxidative pathway on the stable tert-butyl group makes it an unlikely candidate for forming reactive intermediates.

Regulatory Considerations and Safety Assessment

The evaluation of drug metabolites is a critical component of the nonclinical safety assessment required by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[14] The "Metabolites in Safety Testing" (MIST) guidelines provide a framework for determining when a metabolite needs to be specifically evaluated for toxicity.[14]

The MIST Guideline Framework

The central tenet of the MIST guidance is to assess whether human metabolites are also present in the animal species used for toxicology studies and at comparable or higher concentrations. A human metabolite is generally considered for nonclinical safety assessment if it is:

-

Unique to humans: Not found in the test animal species.

-

Disproportionate: Present at a higher plasma concentration in humans than in animals.

The guidance suggests that metabolites forming more than 10% of the total drug-related exposure at steady state warrant particular attention.[14]

Application to Hydroxy Terbinafine

Given that Hydroxy Terbinafine is considered a minor metabolite in human plasma, its concentration is unlikely to exceed the 10% threshold that would trigger a mandatory, separate safety assessment under the MIST guidelines.[9] Furthermore, the metabolic pathways of Terbinafine are generally similar across species, including the formation of hydroxylated metabolites.[15] Therefore, the toxicological potential of Hydroxy Terbinafine would likely be adequately covered by the standard nonclinical toxicology studies conducted with the parent drug, Terbinafine.

Conclusion and Future Directions

Hydroxy Terbinafine is a well-characterized, albeit minor, human metabolite of Terbinafine formed through the action of multiple CYP450 enzymes. Its chemical structure has been elucidated, and robust analytical methodologies can be readily established for its quantification. From a drug development perspective, Hydroxy Terbinafine is of low concern due to its:

-

Low systemic exposure relative to the parent drug.

-

Lack of antifungal activity .

-

Low potential for specific toxicity , with the focus of Terbinafine's toxicity being on a different metabolic pathway.

For drug development professionals, the study of Hydroxy Terbinafine serves as an excellent case study in the systematic characterization of a drug metabolite. It underscores the importance of integrating enzymology, analytical chemistry, pharmacokinetics, and toxicology to build a comprehensive safety and efficacy profile. While no further dedicated safety studies for this specific metabolite appear warranted based on current knowledge and regulatory guidelines, its routine monitoring in human pharmacokinetic studies remains a part of good clinical practice to confirm its "minor" status across different patient populations.

References

-

Terbinafine - StatPearls - NCBI Bookshelf - NIH. (2023-05-29). Available from: [Link]

-

Hydroxy terbinafine (C21H25NO) - PubChem. Available from: [Link]

-

Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1 - ResearchGate. Available from: [Link]

-

CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PubMed. (2019-06-17). Available from: [Link]

-

Hydroxy Terbinafine | CAS No- 162227-13-6 | GLP Pharma Standards. Available from: [Link]

-

Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed. Available from: [Link]

-

Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - NIH. (2019-10-09). Available from: [Link]

-

CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - NIH. Available from: [Link]

-

Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - NIH. Available from: [Link]

-

Terbinafine - StatPearls - NCBI Bookshelf - NIH. (2023-05-29). Available from: [Link]

-

Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

-

Terbinafine - Wikipedia. Available from: [Link]

-

Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed. Available from: [Link]

-

Lamisil (terbinafine) toxicity: Determining pathways to bioactivation through computational and experimental approaches - PubMed. (2018-08-02). Available from: [Link]

-

Terbinafine (oral route) - Side effects & dosage - Mayo Clinic. Available from: [Link]

-

Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed. Available from: [Link]

-

Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. | Semantic Scholar. Available from: [Link]

-

Relative P450 involvement in N-dealkylation pathways of terbinafine.... - ResearchGate. Available from: [Link]

-

pharmacology/toxicology review and evaluation - CPY Document Title - FDA. (2006-09-09). Available from: [Link]

-

pharmacology/toxicology review and evaluation - CPY Document Title - FDA. (2006-09-09). Available from: [Link]

-

Determining Terbinafine in Plasma and Saline Using HPLC - TRACE: Tennessee Research and Creative Exchange. (2015-01-15). Available from: [Link]

-

Terbinafine - ResearchGate. (2025-08-09). Available from: [Link]

-

Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans - PMC. Available from: [Link]

-

Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed. Available from: [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry - FDA. Available from: [Link]

-

Terbinafine Tablet Quality Control Test Report and Pharmacology: Compliance with Pharmacopeial Standards. Available from: [Link]

-

Terbinafine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]

-

Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6. Available from: [Link]

-

Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study - ResearchGate. (2025-08-06). Available from: [Link]

-

Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers - PubMed. Available from: [Link]

-

Terbinafine-Associated Hepatotoxicity - ResearchGate. (2025-08-08). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An evaluation of the in vitro activity of terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 14. fda.gov [fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Role of Cytochrome P450 in Hydroxy Terbinafine Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbinafine, a widely prescribed antifungal agent, undergoes extensive hepatic metabolism, a process critical to its efficacy and safety profile. The formation of its various metabolites, including hydroxy terbinafine, is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isozymes involved in these biotransformation pathways is paramount for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and mitigating the risks of adverse effects. This technical guide provides a comprehensive overview of the role of cytochrome P450 in the formation of hydroxy terbinafine, synthesizing findings from in vitro and in vivo studies. We will delve into the primary metabolic routes of terbinafine, identify the key CYP isozymes responsible for its hydroxylation, and present detailed experimental protocols for elucidating these complex interactions in a laboratory setting.

Introduction: The Metabolic Fate of Terbinafine

Terbinafine is an allylamine antifungal that effectively treats onychomycosis and other fungal infections by inhibiting squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.[1] Following oral administration, terbinafine is well-absorbed and subsequently metabolized in the liver, with clearance occurring through both hepatic and renal pathways.[1] The biotransformation of terbinafine is complex, involving multiple metabolic pathways that lead to the formation of various inactive metabolites. These pathways primarily include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation.[2][3] The focus of this guide, the formation of hydroxy terbinafine, occurs via the oxidation of the alkyl side chain.

The cytochrome P450 system, a diverse family of monooxygenase enzymes, plays a central role in the metabolism of a vast array of xenobiotics, including terbinafine.[4][5] The involvement of multiple CYP isozymes in terbinafine metabolism has significant clinical implications, influencing its pharmacokinetic profile and potential for drug-drug interactions.[2][3]

The Cytochrome P450 Isozymes Mediating Hydroxy Terbinafine Formation

Several in vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been instrumental in identifying the specific isozymes responsible for terbinafine metabolism. While multiple CYPs contribute to the overall metabolism of terbinafine, specific enzymes have been implicated in the formation of hydroxy terbinafine through side-chain oxidation.

Research indicates that the alkyl side chain oxidation of terbinafine is mediated equally by CYP1A2, CYP2C8, CYP2C9, and CYP2C19 .[2][6] Another study has also identified CYP2A6, CYP2B6, CYP2C19, and CYP2E1 as being involved in the generation of hydroxyterbinafine.[7] This redundancy in enzymatic pathways suggests a robust metabolic clearance mechanism for terbinafine, potentially reducing the impact of genetic polymorphisms or inhibition of a single CYP isozyme on its overall disposition.

The broader metabolic landscape of terbinafine is also crucial to consider. The most important enzymes for the total metabolism of terbinafine are predicted to be CYP2C9, CYP1A2, and CYP3A4 .[2][3][6] N-demethylation, a major metabolic pathway, is primarily carried out by CYP2C9, CYP2C8, and CYP1A2.[2][3][6] Deamination is mainly attributed to CYP3A4, while dihydrodiol formation is mediated by CYP2C9 and CYP1A2.[2][3][6]

It is also noteworthy that terbinafine itself is a competitive inhibitor of CYP2D6, which can lead to clinically significant drug interactions with substrates of this enzyme.[1][2][6][8]

Data Summary: CYP Isozyme Contribution to Terbinafine Metabolism

| Metabolic Pathway | Key Cytochrome P450 Isozymes Involved |

| Alkyl Side Chain Oxidation (Hydroxy Terbinafine Formation) | CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2A6, CYP2B6, CYP2E1 [2][6][7] |

| N-demethylation | CYP2C9, CYP2C8, CYP1A2[2][3][6] |

| Deamination | CYP3A4[2][3][6] |

| Dihydrodiol Formation | CYP2C9, CYP1A2[2][3][6] |

| Overall Metabolism | CYP2C9, CYP1A2, CYP3A4[2][3][6] |

Visualizing the Metabolic Landscape

To better illustrate the complex interplay of CYP enzymes in terbinafine metabolism, the following diagrams depict the major metabolic pathways and the experimental workflow for identifying the contributing isozymes.

Diagram 1: Terbinafine Metabolic Pathways

Caption: Major metabolic pathways of terbinafine mediated by cytochrome P450 enzymes.

Diagram 2: Experimental Workflow for CYP Phenotyping

Caption: A typical experimental workflow for identifying CYP isozymes involved in drug metabolism.

Methodologies for Investigating Terbinafine Metabolism

The elucidation of CYP-mediated terbinafine metabolism relies on robust and validated experimental protocols. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol provides a foundational approach to studying the overall metabolism of terbinafine in a system that contains a full complement of hepatic CYP enzymes.

Objective: To determine the metabolic profile of terbinafine and identify the formation of hydroxy terbinafine in a pooled human liver microsomal system.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Terbinafine hydrochloride

-

Potassium phosphate buffer (pH 7.4)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) for quenching and extraction

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixtures:

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer (100 mM, pH 7.4), HLM (final concentration 0.5-1.0 mg/mL), and terbinafine (at various concentrations, e.g., 1-100 µM).

-

Include control incubations without HLM and without the NADPH-regenerating system to account for non-enzymatic degradation.

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each tube.

-

-

Incubation:

-

Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring gentle agitation. The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.

-

-

Protein Precipitation and Sample Preparation:

-

Vortex the tubes vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new set of tubes for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify terbinafine and its metabolites, including hydroxy terbinafine. The method should be optimized for the separation and detection of the analytes of interest.

-

CYP Reaction Phenotyping using Recombinant Human Enzymes

This protocol allows for the precise determination of which specific CYP isozymes are capable of metabolizing terbinafine to hydroxy terbinafine.

Objective: To identify the specific human CYP isozymes responsible for the formation of hydroxy terbinafine.

Materials:

-

Recombinant human CYP isozymes (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4, etc.) co-expressed with cytochrome P450 reductase

-

Terbinafine hydrochloride

-

Potassium phosphate buffer (pH 7.4)

-

NADPH-regenerating system

-

Control insect cell microsomes (without CYP expression)

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixtures:

-

Prepare individual incubation mixtures for each recombinant CYP isozyme. Each mixture should contain potassium phosphate buffer, the specific recombinant CYP enzyme (at a specified pmol concentration), and terbinafine.

-

Include a control incubation with control microsomes to assess for any non-specific metabolism.

-

-

Pre-incubation, Initiation, Incubation, and Termination:

-

Follow steps 2-5 from the HLM protocol.

-

-

Sample Preparation and Analysis:

-

Follow steps 6-7 from the HLM protocol.

-

-

Data Analysis:

-

Compare the formation of hydroxy terbinafine across the different recombinant CYP isozymes. Significant formation of the metabolite in the presence of a specific CYP indicates its involvement in the metabolic pathway.

-

Chemical Inhibition Assay in HLM

This assay confirms the involvement of specific CYP isozymes in terbinafine metabolism within the more complex HLM matrix by using known selective inhibitors.

Objective: To confirm the contribution of specific CYP isozymes to hydroxy terbinafine formation in HLM using selective chemical inhibitors.

Materials:

-

All materials from the HLM protocol.

-

Selective chemical inhibitors for various CYP isozymes (e.g., furafylline for CYP1A2, quercetin for CYP2C8, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, ketoconazole for CYP3A4).

Protocol:

-

Preparation of Incubation Mixtures:

-

Prepare incubation mixtures as described in the HLM protocol.

-

For each inhibitor, prepare a set of incubations containing the inhibitor at a concentration known to be selective and effective.

-

Include a control incubation without any inhibitor.

-

-

Pre-incubation with Inhibitor:

-

Pre-incubate the HLM with the specific inhibitor and buffer for a defined period (as recommended for the specific inhibitor, typically 10-15 minutes) at 37°C. This allows the inhibitor to bind to the enzyme.

-

-

Addition of Substrate and Initiation of Reaction:

-

Add terbinafine to the pre-incubated mixtures.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

-

Incubation, Termination, Sample Preparation, and Analysis:

-

Follow steps 4-7 from the HLM protocol.

-

-

Data Analysis:

-

Compare the rate of hydroxy terbinafine formation in the presence and absence of each inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the involvement of that CYP isozyme.

-

Conclusion and Future Directions

The metabolism of terbinafine to hydroxy terbinafine is a multifaceted process involving several cytochrome P450 isozymes, primarily CYP1A2, CYP2C8, CYP2C9, and CYP2C19, with potential contributions from CYP2A6, CYP2B6, and CYP2E1.[2][6][7] This enzymatic redundancy likely contributes to the generally favorable safety profile of terbinafine. However, a thorough understanding of these pathways is crucial for predicting and managing potential drug-drug interactions, particularly when co-administering terbinafine with inhibitors or inducers of these CYP enzymes.

Future research should focus on quantifying the precise contribution of each isozyme to the in vivo clearance of terbinafine via hydroxylation. Additionally, investigating the impact of genetic polymorphisms in these CYP genes on terbinafine metabolism and clinical outcomes will be essential for advancing personalized medicine approaches in antifungal therapy. The methodologies outlined in this guide provide a robust framework for conducting such investigations, ultimately contributing to the safer and more effective use of terbinafine in clinical practice.

References

-

Vickers, A. E., Sinclair, J., Zollinger, M., Heitz, F., Glänzel, U., Mace, K., & Fischer, V. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]

- Bioanalytical & Kinetic Services. (n.d.). Multiple Cytochrome P-450s Involved in the Metabolism of Terbinafine Suggest a Limited Potential for Drug-Drug Interactions. BioKB.

-

Le, A. T., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(6), 1151–1164. [Link]

-

Le, A. T., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. bioRxiv. [Link]

-

ClinPGx. (n.d.). Annotation of FDA Label for terbinafine and CYP2D6. ClinPGx. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

-

OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

-

Gupta, A. K., & Cooper, E. A. (2008). Terbinafine. StatPearls. [Link]

-

Abdel-Aziz, H., L-Sayed, G. M., & El-Kosasy, A. M. (2000). Absence of effect of terbinafine on the activity of CYP1A2, NAT-2, and xanthine oxidase. European Journal of Clinical Pharmacology, 56(5), 399-402. [Link]

-

Le, A. T., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(6), 1151–1164. [Link]

- ResearchGate. (n.d.). Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6. ResearchGate.

-

Le, A. T., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2018). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. bioRxiv. [Link]

-

The Drug Database for Acute Porphyria. (n.d.). D01BA02 - Terbinafine. Acute Porphyria Drugs. [Link]

-

Abdel-Aziz, H., L-Sayed, G. M., & El-Kosasy, A. M. (2011). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 1(2), 75-86. [Link]

- ResearchGate. (n.d.). Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6. ResearchGate.

- Le, A. T., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2018). Figure 1: N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. ResearchGate.

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

Sources

- 1. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. openanesthesia.org [openanesthesia.org]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

Structural Elucidation of Terbinafine Metabolites: A Technical Guide

This guide details the structural elucidation of Terbinafine (TBF) metabolites, focusing on the analytical workflows, mechanistic pathways, and toxicological implications of its biotransformation.

Executive Summary & Mechanism of Action

Terbinafine is an allylamine antifungal that inhibits squalene epoxidase, leading to ergosterol deficiency and intracellular squalene accumulation.[1] While highly effective, its metabolic profile is complex and clinically significant due to the formation of reactive metabolites associated with idiosyncratic hepatotoxicity.

The structural elucidation of these metabolites requires a multi-modal approach combining Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high-sensitivity screening and Nuclear Magnetic Resonance (NMR) for definitive stereochemical assignment.[2][3] This guide provides the protocols and logic required to isolate and identify these species.

The Metabolic Landscape

Terbinafine undergoes extensive hepatic metabolism involving at least seven CYP450 isoenzymes.[3][4][5] The parent compound has a "soft spot" for oxidation at the naphthalene ring and the tert-butyl side chain, as well as N-dealkylation sites.[2]

Core Metabolic Pathways[2][3]

-

N-Demethylation: Mediated by CYP2C9, CYP2C8, and CYP1A2.[2][3][4][5] Yields Desmethylterbinafine .[2][3]

-

Side-Chain Oxidation: Oxidation of the tert-butyl group leads to alcohol and carboxylic acid derivatives (Carboxyterbinafine ), the major plasma metabolites.[2][3]

-

Deamination: Mediated by CYP3A4, leading to 1-Naphthaldehyde .[2][3]

-

Bioactivation (Toxicity): N-dealkylation of the allylic side chain generates TBF-A (7,7-dimethylhept-2-ene-4-ynal), a reactive allylic aldehyde capable of Michael addition to Glutathione (GSH).[2][3][6][7]

Visualization of Metabolic Pathways

The following diagram illustrates the divergence of Terbinafine into stable and reactive metabolites.

Figure 1: Primary metabolic pathways of Terbinafine, highlighting the divergence between stable clearance products (green) and reactive intermediates (red).[2][3][8][9]

Analytical Strategy: Structural Elucidation Workflow

To rigorously identify metabolites, specifically the reactive TBF-A, a "Trapping-Enrichment-Identification" workflow is required.[2][3]

Experimental Protocol: Microsomal Incubation & Trapping

Objective: Capture transient reactive metabolites that would otherwise degrade or bind covalently to microsomal proteins.[3]

Reagents:

-

NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2][3]

Step-by-Step Methodology:

-

Incubation: Mix HLM, Terbinafine (10-50 µM), and GSH in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH-regenerating system to start the reaction.[2][3]

-

Reaction: Incubate for 60 minutes at 37°C with gentle shaking.

-

Termination: Quench with equal volume ice-cold Acetonitrile (ACN) containing 1% Formic Acid to precipitate proteins.

-

Extraction: Centrifuge at 10,000 x g for 15 min. Collect supernatant.

-

Concentration: Evaporate solvent under Nitrogen stream; reconstitute in 10% ACN/Water for LC-MS injection.

LC-MS/MS Screening Parameters

Instrument: Q-TOF or Orbitrap (High Resolution is critical for formula confirmation). Mode: Positive Ion Electrospray (ESI+).[2][3]

| Parameter | Setting | Rationale |

| Scan Range | m/z 100–1000 | Covers parent, cleavage products, and GSH adducts (~600 Da).[2][3] |

| GSH Neutral Loss | 129 Da (Pyroglutamic acid) | Specific diagnostic loss for GSH conjugates.[2][3] |

| Precursor Ion Scan | m/z 308 (GSH fragment) | Identifies any species containing the GSH moiety.[3] |

| Target m/z (TBF-A-SG) | ~444.2 | Calculated mass of TBF-A (136) + GSH (307) + H+.[2][3] |

NMR Validation (The "Gold Standard")

Mass spectrometry provides molecular weight, but NMR is required to distinguish isomers (e.g., 1,4- vs 1,6-Michael addition products).[3]

Protocol for TBF-A-GSH Isolation:

-

Scale up incubation to 50–100 mL.

-

Purify via Semi-Prep HPLC (C18 column, Water/ACN gradient).

-

Dissolve in Deuterated Methanol (CD3OD) or D2O.

-

Key Signals to Observe:

Key Metabolite Profiles

The following table summarizes the structural data for the critical metabolites.

| Metabolite | Structure / Description | Key Analytical Marker (LC-MS) | Clinical Relevance |

| Desmethyl-TBF | Loss of N-methyl group.[2][3] | m/z 278 [M+H]+ | Major circulating metabolite; pharmacologically inactive.[2][3] |

| Carboxy-TBF | Tert-butyl group oxidized to -COOH.[2][3] | m/z 322 [M+H]+ | Major urinary metabolite; high solubility.[2][3] |

| TBF-A | 7,7-dimethylhept-2-ene-4-ynal.[2][3][6][7] | Unstable (Trapped as adduct) | Reactive Toxicant. Causes hepatotoxicity via protein binding.[2][3] |

| TBF-A-GSH | Glutathione conjugate of TBF-A. | m/z 444 [M+H]+ | Biomarker of reactive metabolite formation.[2][3] |

Toxicological Implications: The Reactive Aldehyde

The structural elucidation of TBF-A (an allylic aldehyde) provided the "missing link" in understanding Terbinafine-induced hepatotoxicity.[2]

Mechanism: The aldehyde moiety is an electrophile.[3] However, the conjugated double-triple bond system makes it a Michael Acceptor.[2]

-

Bioactivation: CYP enzymes cleave the amine, releasing the aldehyde TBF-A.[2][3]

-

Conjugation: TBF-A reacts with GSH.

-

Transport: The TBF-A-GSH conjugate is transported into the bile.[2][3][10]

-

Instability: The conjugation is reversible. In the bile duct, the adduct can dissociate, releasing the reactive aldehyde which then damages biliary epithelial cells (cholangitis).

Logical Workflow for Toxicity Investigation

Figure 2: The analytical logic flow used to link the reactive metabolite TBF-A to hepatotoxicity.

References

-

Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Source: Chemical Research in Toxicology (ACS Publications).[2][3] URL:[Link][2][3]

-

Multiple Cytochrome P-450s Involved in the Metabolism of Terbinafine Suggest a Limited Potential for Drug-Drug Interactions. Source: Drug Metabolism and Disposition (ASPET).[3] URL:[Link]

-

CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine. Source:[11] Chemical Research in Toxicology (NIH/PubMed Central).[2][3] URL:[Link]

-

Terbinafine - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Source: National Institute of Diabetes and Digestive and Kidney Diseases (NIH).[3] URL:[Link]

-

Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine. Source: PubMed (Biopharm Drug Dispos).[2][3] URL:[Link][2][3]

Sources

- 1. drugs.com [drugs.com]

- 2. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terbinafine - Wikipedia [en.wikipedia.org]

- 4. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Hydroxy Terbinafine: Metabolic Characterization & Bioanalytical Profiling

Executive Summary: The Pharmacological Paradox

In the development of allylamine antifungals, Hydroxy Terbinafine represents a critical checkpoint between efficacy and elimination. Unlike its parent compound, Terbinafine—which exhibits potent fungicidal activity at nanogram levels—Hydroxy Terbinafine and its isomeric analogues (e.g., 7-hydroxyterbinafine) are pharmacologically inactive .

This guide addresses the negative spectrum of Hydroxy Terbinafine. For drug development professionals, the value of this metabolite lies not in its therapeutic potential, but in its role as a biomarker for hepatic clearance and a negative control in potency assays. Understanding its lack of activity is essential for accurate Pharmacokinetic/Pharmacodynamic (PK/PD) modeling, ensuring that prolonged plasma half-lives of metabolites are not mistaken for prolonged therapeutic coverage.

Metabolic Genesis & Structural Context

Terbinafine undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 isozymes. The formation of hydroxy metabolites is a detoxification step, rendering the lipophilic parent drug more polar for renal excretion (often after subsequent glucuronidation).

The Metabolic Pathway (Visualization)

The following diagram illustrates the conversion of Terbinafine to its major metabolites, highlighting the role of CYP enzymes in deactivating the antifungal pharmacophore.

Figure 1: Metabolic cascade of Terbinafine. Note the transition from the active parent (Blue) to inactive Phase I metabolites (Red/Grey) and final Phase II conjugates (Green).

Comparative Activity Profile (The "Negative" Spectrum)

The core requirement for validating Hydroxy Terbinafine in a bioassay is demonstrating its lack of inhibition against squalene epoxidase. While Terbinafine is fungicidal, the introduction of a hydroxyl group disrupts the lipophilic interaction required to bind the enzyme's active site.

MIC Comparison Table

The following data synthesizes consensus values from pharmacokinetic studies and in vitro susceptibility testing.

| Organism Class | Pathogen Example | Terbinafine MIC (µg/mL) | Hydroxy-Terbinafine MIC (µg/mL) | Activity Status |

| Dermatophytes | Trichophyton rubrum | 0.001 – 0.01 | > 100 (Inactive) | Loss of Potency |

| Dermatophytes | Trichophyton mentagrophytes | 0.002 – 0.02 | > 100 (Inactive) | Loss of Potency |

| Molds | Aspergillus fumigatus | 0.8 – 1.6 | > 128 (Inactive) | Loss of Potency |

| Yeasts | Candida albicans | 0.5 – >64 (Variable) | > 128 (Inactive) | Inactive |

| Dimorphic Fungi | Sporothrix schenckii | 0.1 – 0.4 | > 100 (Inactive) | Inactive |

Scientific Insight: The >10,000-fold increase in MIC for Hydroxy Terbinafine confirms that therapeutic efficacy is driven solely by the parent compound. In PK/PD modeling, the "Total Terbinafine" concentration (Parent + Metabolites) must not be used to predict efficacy; only "Unbound Parent" is relevant.

Bioanalytical Protocol: Separation & Quantification

To accurately assess the "spectrum" (or lack thereof), one must isolate the metabolite from the parent in biological matrices. The following protocol outlines a validated LC-MS/MS workflow for distinguishing Hydroxy Terbinafine.

Sample Preparation (Protein Precipitation)

-

Matrix: Human Plasma (K2EDTA).

-

Aliquot: Transfer 50 µL of plasma to a 96-well plate.

-

Internal Standard: Add 20 µL of Terbinafine-d7 (deuterated IS).

-

Precipitation: Add 200 µL Acetonitrile (ACN) with 0.1% Formic Acid.

-

Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000g for 10 min at 4°C.

-

Transfer: Inject 5 µL of supernatant.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 90% B (Elutes Terbinafine)

-

3.1 min: 10% B

-

-

Detection: Positive Electrospray Ionization (+ESI).

MRM Transitions (Differentiation)

The hydroxylation adds +16 Da to the mass, allowing mass-spectrometric separation even if chromatographic co-elution occurs.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (approx) |

| Terbinafine | 292.2 | 141.1 | 2.8 min |

| Hydroxy-Terbinafine | 308.2 | 141.1 | 1.9 min (More Polar) |

| N-demethyl-terbinafine | 278.2 | 141.1 | 2.2 min |

Mechanism of Inactivity

Understanding why the spectrum is lost is as important as knowing it is lost.

-

Binding Mode: Terbinafine acts as a transition-state analogue, binding to the lipophilic pocket of SE to block the conversion of squalene to lanosterol.

-

Interference: The addition of a hydroxyl (-OH) group to the naphthalene ring or the tert-butyl side chain drastically increases the Polar Surface Area (PSA) .

-

Result: The molecule can no longer penetrate the hydrophobic catalytic core of the enzyme. Furthermore, the increased polarity prevents the metabolite from accumulating in the keratinized tissues (nails/skin) at the same efficiency as the lipophilic parent.

References

-

Novartis Pharmaceuticals. (2018). Lamisil (terbinafine hydrochloride) Prescribing Information.[3]

-

Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition.[1][2][4] British Journal of Dermatology.

-

Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition.[5][6]

-

Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity.[7] Chemical Research in Toxicology.

-

Schatz, F., et al. (1986). Major routes of terbinafine metabolism in man. Arzneimittelforschung.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antifungal performance of Terbinafine hydrochloride_Chemicalbook [chemicalbook.com]

- 3. Terbinafine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

Initial Investigations into the Bioactivity of Hydroxy Terbinafine: A Technical Guide for Researchers

Abstract

Terbinafine, a cornerstone in the treatment of dermatophyte infections, undergoes extensive hepatic metabolism, yielding a variety of derivatives.[1] Among these is Hydroxy Terbinafine, a product of alkyl side chain oxidation.[2] While the parent compound's mechanism of action—inhibition of squalene epoxidase—is well-established, the bioactivity of its metabolites, including Hydroxy Terbinafine, remains largely unexplored.[3][4][5] Prevailing literature suggests that terbinafine's metabolites lack the antifungal potency of the parent drug.[1] This guide challenges that assumption by providing a comprehensive framework for the initial investigation into the bioactivity of Hydroxy Terbinafine. We present detailed protocols for assessing its antifungal efficacy and potential cytotoxicity, alongside a discussion of relevant signaling pathways. This document serves as a technical roadmap for researchers in mycology, drug discovery, and pharmacology, aiming to stimulate further inquiry into the pharmacological profile of this readily available metabolite.

Introduction: The Rationale for Investigating Hydroxy Terbinafine

Terbinafine is a synthetic allylamine antifungal agent renowned for its efficacy against dermatophytes, the fungi responsible for common infections of the skin, hair, and nails.[4][5] Its fungicidal activity stems from the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[6] This disruption leads to an accumulation of toxic intracellular squalene and a deficiency in ergosterol, ultimately compromising fungal cell membrane integrity and leading to cell death.[6]

Upon oral administration, terbinafine is well absorbed and extensively metabolized by a suite of cytochrome P450 enzymes in the liver, including CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19.[7] This metabolic cascade results in several byproducts, one of which is Hydroxy Terbinafine, formed through the oxidation of an alkyl side chain.[2] While it is generally accepted that these metabolites do not possess the same level of antifungal activity as terbinafine, the direct bioactivity of Hydroxy Terbinafine has not been rigorously investigated and reported in publicly available literature.

The potential for a metabolite to exhibit its own biological effects—be they therapeutic, toxic, or synergistic with the parent compound—is a critical aspect of drug development and pharmacology. The investigation into Hydroxy Terbinafine's bioactivity is therefore warranted for several reasons:

-

Unexplored Antifungal Potential: A nuanced understanding of its antifungal properties, even if less potent than the parent drug, could inform dosage strategies and provide insights into the overall therapeutic effect of terbinafine treatment.

-

Cytotoxicity and Safety Profile: As a significant metabolite, the cytotoxicity of Hydroxy Terbinafine is a crucial parameter in the comprehensive safety assessment of terbinafine. Cases of terbinafine-induced hepatotoxicity, although rare, underscore the importance of understanding the biological effects of its metabolites.[1][8]

-

Modulation of Host Signaling Pathways: Drug metabolites can interact with host cell signaling pathways in unexpected ways. For instance, terbinafine has been shown to stimulate pro-inflammatory responses in human monocytic cells through the ERK signaling pathway, and it is conceivable that Hydroxy Terbinafine could have similar or distinct immunomodulatory effects.[9]

This guide provides the foundational methodologies for a thorough initial investigation into the bioactivity of Hydroxy Terbinafine, a commercially available compound, paving the way for a more complete understanding of terbinafine's pharmacological footprint.

Proposed Experimental Workflow

The initial investigation into the bioactivity of Hydroxy Terbinafine can be structured as a two-pronged approach: assessing its intrinsic antifungal activity and evaluating its potential cytotoxicity against a relevant human cell line. A third, more advanced stage would involve exploring its effects on cellular signaling pathways.

Caption: Proposed experimental workflow for investigating Hydroxy Terbinafine bioactivity.

In Vitro Generation of Hydroxy Terbinafine (Optional)

For laboratories wishing to generate Hydroxy Terbinafine from the parent compound, an in vitro metabolism study using liver microsomes is a standard approach. This can also serve to confirm the metabolic pathway.

Protocol: In Vitro Metabolism of Terbinafine

Objective: To generate Hydroxy Terbinafine from terbinafine using human liver microsomes.

Materials:

-

Terbinafine hydrochloride (analytical standard)

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for mobile phase)

-

Incubator/water bath (37°C)

-

Microcentrifuge

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and terbinafine (from a stock solution in a suitable solvent like methanol, final concentration to be optimized, e.g., 10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). A time-course experiment can be performed to optimize the incubation period.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

-

HPLC-UV/MS Analysis: Analyze the sample using a suitable HPLC method to separate terbinafine and its metabolites. A C18 column is often used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.[10] Monitor for the expected mass of Hydroxy Terbinafine.

Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized broth microdilution method for testing the susceptibility of filamentous fungi, including dermatophytes, to antifungal agents.[4][11]

Protocol: Broth Microdilution MIC Assay for Dermatophytes (Adapted from CLSI M38-A2)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Hydroxy Terbinafine against common dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes).

Materials:

-

Hydroxy Terbinafine (and Terbinafine as a control)

-

Dermatophyte isolates (e.g., T. rubrum ATCC 28188)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile, distilled water

-

Dimethyl sulfoxide (DMSO)

-

Incubator (28-30°C)

Procedure:

-

Drug Preparation: Prepare a stock solution of Hydroxy Terbinafine and Terbinafine in DMSO. Create serial twofold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.001 to 128 µg/mL).

-

Inoculum Preparation: Grow the dermatophyte isolates on a suitable agar medium (e.g., potato dextrose agar) at 28-30°C until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a final concentration of 1-3 x 10^3 CFU/mL in RPMI-1640 medium.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well as a sterility control.

-

Incubation: Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥80%) compared to the growth control. This can be determined visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).

Data Presentation:

| Compound | T. rubrum MIC (µg/mL) | T. mentagrophytes MIC (µg/mL) |

| Terbinafine | Expected: Low | Expected: Low |

| Hydroxy Terbinafine | To be determined | To be determined |

Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12] It measures the metabolic activity of cells, which is generally correlated with cell viability. For investigating potential hepatotoxicity, a human hepatocyte cell line such as HepG2 is a suitable model.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Hydroxy Terbinafine on a human hepatocyte cell line.

Materials:

-

Hydroxy Terbinafine (and Terbinafine as a control)

-

HepG2 cells (or another suitable human liver cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Hydroxy Terbinafine and Terbinafine in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 24-48 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

| Compound | HepG2 IC50 (µM) |

| Terbinafine | To be determined |

| Hydroxy Terbinafine | To be determined |

Potential Signaling Pathways for Further Investigation

Should Hydroxy Terbinafine exhibit significant bioactivity, further investigation into its mechanism of action would be warranted. Based on the known effects of terbinafine and general principles of antifungal action and drug-induced toxicity, the following signaling pathways are of interest:

Fungal Signaling Pathways

While terbinafine's primary mechanism is the direct inhibition of squalene epoxidase, downstream effects on fungal signaling pathways are likely. In dermatophytes like Trichophyton rubrum, resistance to terbinafine can be associated with mutations in the squalene epoxidase gene, but other mechanisms involving stress response pathways may also play a role.[6][13] Investigation into the effect of Hydroxy Terbinafine on pathways such as the calcineurin signaling pathway , which is crucial for stress responses and virulence in many fungi, could provide valuable insights.[6]

Host Cell Signaling Pathways

Terbinafine has been shown to induce pro-inflammatory responses in human monocytic THP-1 cells through the Extracellular signal-regulated kinase (ERK) signaling pathway .[9] This suggests that terbinafine and potentially its metabolites could have immunomodulatory effects. Investigating the phosphorylation of ERK1/2 in immune or hepatic cells upon exposure to Hydroxy Terbinafine could elucidate a potential mechanism for any observed inflammatory or cytotoxic effects.

Caption: Potential signaling pathways for investigation of Hydroxy Terbinafine's bioactivity.

Conclusion and Future Directions

This technical guide provides a structured and detailed framework for the initial investigation into the bioactivity of Hydroxy Terbinafine. By following the proposed experimental workflows for antifungal susceptibility testing and cytotoxicity assessment, researchers can generate foundational data to either confirm the prevailing assumption of its inactivity or uncover novel biological effects. The commercial availability of Hydroxy Terbinafine makes these investigations readily accessible.

Should Hydroxy Terbinafine demonstrate significant antifungal or cytotoxic properties, further research should be pursued, including:

-

Mechanism of Action Studies: Elucidating whether any antifungal activity is due to the inhibition of squalene epoxidase or another target.

-

In Vivo Studies: Assessing the efficacy and toxicity of Hydroxy Terbinafine in animal models of dermatophytosis.

-

Structure-Activity Relationship (SAR) Studies: Comparing the bioactivity of Hydroxy Terbinafine with other terbinafine metabolites to understand the chemical determinants of activity.

The exploration of drug metabolites is a critical but often overlooked area of pharmacology. The systematic investigation of Hydroxy Terbinafine's bioactivity has the potential to refine our understanding of terbinafine's overall pharmacological profile and contribute to the broader knowledge of antifungal drug action and metabolism.

References

- Dr.Oracle. (2025, July 11). What is the mechanism of action of terbinafine (antifungal medication) in treating nail fungus (onychomycosis)?

- StatPearls. (2023, May 29). Terbinafine. NCBI Bookshelf.

- Panday, M., et al. (2020). Terbinafine Preferred Antifungal with a Focus on Dermatophytes (A Review). Acta Scientific Microbiology, 3(7), 65-72.

- Ghannoum, M. A., et al. (2006). A multicenter evaluation of a new broth macrodilution method for susceptibility testing of dermatophytes. Journal of Clinical Microbiology, 44(12), 4353–4356.

- LiverTox. (2018, January 1). Terbinafine. National Institute of Diabetes and Digestive and Kidney Diseases.

- European Patent Office. (n.d.). A PROCESS FOR THE SYNTHESIS OF TERBINAFINE AND DERIVATIVES THEREOF - EP 1753770 B1.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- PubChem. (n.d.). Terbinafine. National Center for Biotechnology Information.

- Parija, S. C., & Dash, M. (2018). Antifungal susceptibility testing for dermatophytes isolated from clinical samples by broth dilution method in a tertiary care hospital. The Journal of Medical Research, 4(5), 246-249.

- Dhayagude, S. V., et al. (2019). Antifungal susceptibility testing for dermatophytes isolated from clinical samples by microbroth dilution method. International Journal of Research in Medical Sciences, 7(5), 1625-1629.

- National Institutes of Health. (n.d.). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials.

- Simson Pharma Limited. (n.d.). Hydroxy Terbinafine | CAS No- 162227-13-6.

- Gupta, A. K., & Cooper, E. A. (2008). Update on terbinafine with a focus on dermatophytoses. Clinical, Cosmetic and Investigational Dermatology, 1, 35–43.

- Singh, S., et al. (2022). Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review. Journal of Fungi, 8(5), 484.

-

U.S. National Library of Medicine. (2021). Drug-Induced Liver Injury Secondary to Terbinafine Use. Retrieved from [Link]

- Uetrecht, J., et al. (2010). Terbinafine stimulates the pro-inflammatory responses in human monocytic THP-1 cells through an ERK signaling pathway. Life sciences, 87(15-16), 483–489.

- Graphviz. (2024). DOT Language.

- National Institutes of Health. (2019). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches.

- Abcam. (n.d.). MTT assay protocol.

- PubMed. (n.d.). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine.

- ResearchGate. (2022). Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review.

- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition (M38-A2).

- Graphviz. (2015). Drawing graphs with dot.

- ResearchGate. (2019). Terbinafine-Associated Hepatotoxicity.

- StatPearls. (2023). Terbinafine. NCBI Bookshelf.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- PubMed. (2019). Identification of novel glutathione conjugates of terbinafine in liver microsomes and hepatocytes across species.

- NCBI Bookshelf. (2013). Cell Viability Assays.

- PubMed. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions.

- Dr.Oracle. (2025). What is the mechanism of action of terbinafine (antifungal medication) in treating nail fungus (onychomycosis)?

- PubMed. (2001). Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity.

- ResearchGate. (2014). Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials.

- University of California, San Francisco. (n.d.). MTT ASSAY.

- Fisher Scientific. (n.d.). Terbinafine hydrochloride, 99%, Thermo Scientific Chemicals.

- ResearchGate. (2010). Terbinafine stimulates the pro-inflammatory responses in human monocytic THP-1 cells through an ERK signaling pathway.

- Patil, P. Y., et al. (2021). Formulation Development And Evaluation Of Terbinafine Using Quality By Design Approach. Natural Volatiles & Essential Oils, 8(4), 2581-2598.

- ResearchGate. (2019). Antifungal susceptibility testing for dermatophytes isolated from clinical samples by microbroth dilution method.

- Shrestha, H. B. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science.

- International Journal of Novel Research and Development. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review.

- ResearchGate. (2001). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity.

- Medium. (2017). A Quick Introduction to Graphviz.

- National Institutes of Health. (2023). The Influence of Oral Terbinafine on Gut Fungal Microbiome Composition and Microbial Translocation in People Living with HIV Treated for Onychomycosis.

- Selleck Chemicals. (n.d.). Terbinafine HCl.

- CR Subscription Agency. (n.d.). Terbinafine: A Review on Properties, Application and Analytical Methods.

- LiverTox. (2018). Terbinafine. National Institute of Diabetes and Digestive and Kidney Diseases.

- Medisca. (n.d.). Rx Item-Terbinafine 100% Powder(Non-Sterile Pharmaceutical Grade ) 25Gm By.

- Prescription Doctor. (2019). Buy Terbinafine Tablets & Cream Online.

Sources

- 1. In Vitro Analysis of the Ability of Trichophyton rubrum To Become Resistant to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. msjonline.org [msjonline.org]

- 4. medicinearticle.com [medicinearticle.com]

- 5. actascientific.com [actascientific.com]